molecular formula C34H45BrN4O4 B1649304 Tazemetostat hydrobromide CAS No. 1467052-75-0

Tazemetostat hydrobromide

货号 B1649304
CAS 编号: 1467052-75-0
分子量: 653.6
InChI 键: UQRICAQPWZSJNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tazemetostat hydrobromide, also known as Tazverik, is an antineoplastic agent . It is a potent and selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) . It is used for the treatment of metastatic or locally advanced epithelioid sarcoma in patients who are not candidates for complete resection . It is also used for the treatment of relapsed or refractory follicular lymphoma harboring EZH2 mutation in patients who have received at least 2 prior systemic therapies .


Synthesis Analysis

Tazemetostat hydrobromide is synthesized using 2-methyl-3-nitrobenzoic acid as a raw material by chemical reaction . The specific synthesis steps involve the bromination of 2-methyl-3-nitrobenzoic acid .


Molecular Structure Analysis

The IUPAC name for Tazemetostat hydrobromide is N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide . The molecular formula is C34H44N4O4 and the molar mass is 572.750 g·mol−1 .


Chemical Reactions Analysis

Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), which is considered a pharmacodynamic marker .


Physical And Chemical Properties Analysis

Tazemetostat hydrobromide has a molecular weight of 653.65 . It is soluble in DMSO . It is orally bioavailable, characterized by rapid absorption and dose-proportional exposure, which is not influenced by coadministration with food or gastric acid reducing agents .

安全和危害

Patients taking Tazemetostat are at an increased risk of developing secondary malignancies including T-cell lymphoblastic lymphoma, myelodysplastic syndrome, and acute myeloid leukemia . Common side effects include pain, fatigue, nausea, decreased appetite, vomiting, and constipation .

未来方向

Tazemetostat is currently undergoing clinical development in various countries worldwide for use in several other tumor types, including diffuse large B-cell lymphoma and mesothelioma . The US FDA has accepted a New Drug Application and granted priority review for its use in the treatment of follicular lymphoma .

属性

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazemetostat Hydrobromide

CAS RN

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

Citations

For This Compound
28
Citations
SM Hoy - Drugs, 2020 - Springer
Tazemetostat (Tazverik™), a first-in-class, small molecule enhancer of zeste homolog 2 (EZH2) inhibitor, received accelerated approval in January 2020 in the USA for the treatment of …
Number of citations: 205 link.springer.com
MC Weiss, M Agulnik - Expert Opinion on Orphan Drugs, 2020 - Taylor & Francis
… Tazemetostat Hydrobromide (Taverik) is the drug approved for Epithelioid sarcomas in the … mg of drug, equivalent to 228 mg tazemetostat hydrobromide. It is slightly water soluble with a …
Number of citations: 7 www.tandfonline.com
JL Johnston, JS Ross… - JAMA Internal Medicine, 2023 - jamanetwork.com
… Four drug approvals—naxitamab-gqgk for high-risk refractory or relapsed neuroblastoma, tazemetostat hydrobromide for epitheloid sarcoma, migalastat hydrochloride for adults with …
Number of citations: 7 jamanetwork.com
SM Hoy - stf-31inhibitor.com
Tazemetostat (Tazverik™), a first-in-class, small molecule enhancer of zeste homolog 2 (EZH2) inhibitor, received acceler-ated approval in January 2020 in the USA for the treatment of …
Number of citations: 0 stf-31inhibitor.com
F Kuusisto, D Page, R Stewart - F1000Research, 2020 - f1000research.com
Background: The rapid spread of illness and death caused by the severe respiratory syndrome coronavirus 2 (SARS-CoV-2) and its associated coronavirus disease 2019 (COVID-19) …
Number of citations: 8 f1000research.com
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com
XH Lin, WK Zhou, CZ Lin… - Cancer Screening and …, 2023 - xiahepublishing.com
… Dabrafenib mesylate; Tazemetostat hydrobromide; Trametinib dimethyl sulfoxide Clinical stage IV cutaneous melanoma; Metastatic malignant neoplasm in the central nervous system; …
Number of citations: 2 www.xiahepublishing.com
S Kumar, H Gupta - pathophysiology, 2022 - phytopharmajournal.com
Cancer is the unwanted growth of the cell, which is developed trillion of the cells. It may be either Cancerous or Non-Cancerous. The aetiology involves the propagation of Cancer, …
Number of citations: 4 phytopharmajournal.com
TN Thai, AG Winterstein, EA Suarez, M Nguyen… - 2021 - sentinelinitiative.org
Generic Name Brand Name amlodipine besylate/benazepril HCl Lotrel amlodipine besylate/benazepril HCl amlodipine-benazepril benazepril HCl benazepril benazepril HCl …
Number of citations: 1 www.sentinelinitiative.org
L Fala - oncpracticemanagement.com
Epithelioid sarcoma is a rare subtype of soft-tissue sarcoma that most often occurs in the soft tissue of the fingers, hands, and forearms, but that can occur in other areas of the body. 1 In …
Number of citations: 2 oncpracticemanagement.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。